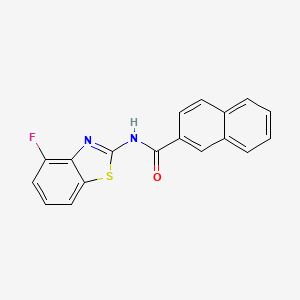![molecular formula C19H23ClN2O3S B6507582 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 899747-86-5](/img/structure/B6507582.png)
4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (4-chloro-N-MPMEBS) is a synthetic compound used in a variety of scientific research applications. It is an important part of the research process as it can be used to study the biochemical and physiological effects of various compounds. 4-chloro-N-MPMEBS is a versatile compound that can be used in a variety of ways and has been used in a wide range of research projects.
Aplicaciones Científicas De Investigación
4-chloro-N-MPMEBS has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis, as a model compound for biological studies, and as a tool for studying enzyme kinetics. Additionally, it has been used in the study of drug-receptor interactions, and in the development of novel drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-MPMEBS is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with certain receptors, such as muscarinic and nicotinic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-MPMEBS are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with certain receptors, such as muscarinic and nicotinic receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-MPMEBS has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of ways. Furthermore, it has a low toxicity and is not hazardous to work with.
However, there are some limitations to using 4-chloro-N-MPMEBS in lab experiments. The compound can be difficult to handle and can be unstable in certain conditions. Additionally, the compound has a low solubility in water and can be difficult to dissolve.
Direcciones Futuras
There are several potential future directions for the use of 4-chloro-N-MPMEBS in scientific research. It could be used to study the effects of different compounds on enzyme activity and receptor binding. Additionally, it could be used to develop novel drugs and drug delivery systems. Furthermore, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to study the effects of different compounds on gene expression and protein synthesis.
Métodos De Síntesis
4-chloro-N-MPMEBS can be synthesized from 4-chloro-N-methyl-2-morpholin-4-yl-benzene-1-sulfonamide (MPMEBS) by a nucleophilic substitution reaction. The reaction is carried out in a solution of acetonitrile and anhydrous potassium carbonate. The reaction is performed at room temperature and the product is isolated by precipitation with methanol. The yield of the reaction is typically greater than 90%.
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTCTPALDYVPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507510.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6507518.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)

![N'-cyclohexyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6507557.png)
![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507560.png)
![N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507561.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6507571.png)
![4-acetyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6507578.png)
![N-(4-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507600.png)